molecular formula C8H6O3 B13201914 Methyl 3-(furan-2-YL)prop-2-ynoate CAS No. 4650-73-1

Methyl 3-(furan-2-YL)prop-2-ynoate

Cat. No.: B13201914
CAS No.: 4650-73-1
M. Wt: 150.13 g/mol
InChI Key: FNIXYSPTBWDLMB-UHFFFAOYSA-N
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Description

Methyl 3-(furan-2-yl)prop-2-ynoate: is an organic compound with the molecular formula C8H6O3 and a molecular weight of 150.13 g/mol . This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a prop-2-ynoate group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(furan-2-yl)prop-2-ynoate can be synthesized through various methods. One common approach involves the reaction of furan-2-carbaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(furan-2-yl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Methyl 3-(furan-2-yl)prop-2-ynoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 3-(furan-2-yl)prop-2-ynoate involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the prop-2-ynoate group can undergo nucleophilic addition reactions with biological nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(furan-2-yl)prop-2-ynoate is unique due to its combination of a furan ring and a prop-2-ynoate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 3-(furan-2-yl)prop-2-ynoate is an organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C8H8O3C_8H_8O_3. It features a furan ring, which is known for its reactivity, particularly in biological systems. The compound includes a propyne moiety, contributing to its unique properties and potential applications in organic synthesis and medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds containing furan rings, including this compound, exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of furan can suppress the growth of various microorganisms, including bacteria and fungi. For instance:

  • Antifungal Activity : At a concentration of 64 µg/mL, certain derivatives demonstrated good antimicrobial activity against Candida albicans and inhibited Escherichia coli and Staphylococcus aureus growth .
  • Bacterial Inhibition : The compound's structural features suggest potential interactions with microbial targets, leading to bactericidal effects. This is particularly relevant for Gram-positive bacteria .

The mechanism by which this compound exerts its biological effects may involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways in bacteria. These actions are crucial for understanding how this compound can be utilized in developing new antimicrobial agents .

Case Studies

  • Study on Antimicrobial Efficacy : A study investigating various furan derivatives found that this compound exhibited moderate to good activity against MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentrations (MIC) ranging from 62.5 to 125 μg/mL .
  • Toxicity Assessment : Research on the toxicity profiles of similar compounds indicates that while some furan derivatives can be potent antimicrobials, their safety profiles must be carefully evaluated through assays such as the Local Lymph Node Assay (LLNA) .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

Compound NameStructure FeaturesUnique AspectsBiological Activity
Methyl 3-(furan-2-YL)prop-2-enonateContains a double bond instead of a triple bondMay exhibit different reactivity due to unsaturationModerate antibacterial activity
Methyl 3-(furan-2-YL)acrylateSimilar furan structurePrimarily used in polymer synthesisLimited antimicrobial activity
Methyl 3-(furan-2-YL)propanoateLacks the alkyne functionalityGenerally more stable than propyne derivativesMinimal activity

This comparison highlights the uniqueness of methyl 3-(furan-2-ylo)prop-2-ynoate, particularly its alkyne functionality, which enhances its reactivity compared to similar compounds.

Future Directions

Despite promising findings regarding the biological activities of methyl 3-(furan-2-ylo)prop-2-ynoate, further research is necessary to fully elucidate its mechanisms of action and potential therapeutic applications. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in living organisms.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the compound's structure affect its biological activity.
  • Broader Biological Screening : Evaluating its effects on different types of microorganisms and potential cytotoxicity against human cells.

Properties

CAS No.

4650-73-1

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

methyl 3-(furan-2-yl)prop-2-ynoate

InChI

InChI=1S/C8H6O3/c1-10-8(9)5-4-7-3-2-6-11-7/h2-3,6H,1H3

InChI Key

FNIXYSPTBWDLMB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC=CO1

Origin of Product

United States

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